4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile is a heterocyclic compound that features a quinoline moiety fused with a morpholine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile typically involves the reaction of quinoline derivatives with morpholine and a nitrile source. One common method includes the condensation of quinoline-5-carboxylic acid with morpholine-3-carbonitrile under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(Quinoline-5-carbonyl)morpholine-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the function of topoisomerases, while the morpholine ring can enhance binding affinity to specific protein targets. The nitrile group may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Quinoline-5-carboxylic acid: Lacks the morpholine and nitrile groups, making it less versatile in chemical reactions.
Morpholine-3-carbonitrile: Does not contain the quinoline moiety, limiting its biological activity.
4-(Quinoline-5-carbonyl)piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of morpholine, which may alter its binding properties and reactivity.
Uniqueness
4-(Quinoline-5-carbonyl)morpholine-3-carbonitrile is unique due to the combination of the quinoline, morpholine, and nitrile functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(quinoline-5-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-9-11-10-20-8-7-18(11)15(19)13-3-1-5-14-12(13)4-2-6-17-14/h1-6,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKXZAIMIWBCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C3C=CC=NC3=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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